REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH:9]1C=C[CH:12]=[CH:11][CH:10]=1.[C:15]([O-:18])([O-])=O.[Na+].[Na+].C[OH:22]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]2[CH:11]=[CH:12][O:22][C:9]=2[CH:15]=[O:18])=[CH:3][CH:4]=1 |f:2.3.4,^1:26,28,47,66|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
dihydroxy-(2-(5-formyl-furyl))borane
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2-neck flask was placed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hrs
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried with anhydrous MGSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(OC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |